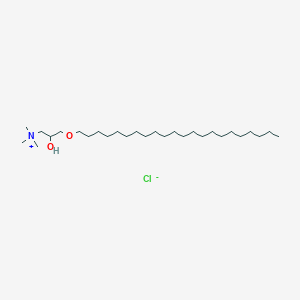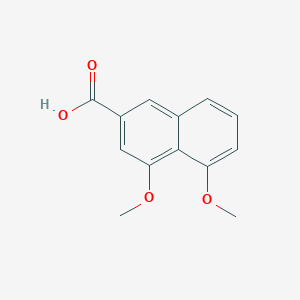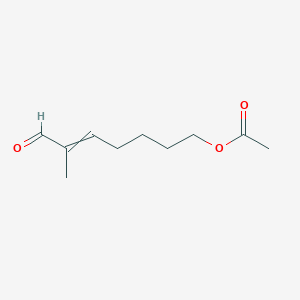
6-Methyl-7-oxohept-5-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-oxohept-5-en-1-yl acetate is an organic compound with the molecular formula C10H16O3 It is an ester, characterized by the presence of an acetate group attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxohept-5-en-1-yl acetate typically involves the esterification of 6-Methyl-7-oxohept-5-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-oxohept-5-en-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 6-Methyl-7-oxohept-5-en-1-ol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Hydrolysis: 6-Methyl-7-oxohept-5-en-1-ol and acetic acid.
Reduction: 6-Methyl-7-oxohept-5-en-1-ol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
6-Methyl-7-oxohept-5-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-7-oxohept-5-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can be hydrolyzed to release the active alcohol, which then interacts with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-7-oxohept-5-en-1-ol: The alcohol counterpart of the ester.
6-Methyl-7-oxoheptanoic acid: An oxidized derivative.
Hept-5-en-1-yl acetate: A similar ester without the methyl and oxo groups.
Uniqueness
6-Methyl-7-oxohept-5-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.
Properties
CAS No. |
270907-20-5 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(6-methyl-7-oxohept-5-enyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-9(8-11)6-4-3-5-7-13-10(2)12/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
ACCIJLQMJBXAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCOC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)

![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)

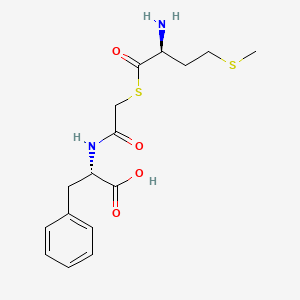
![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
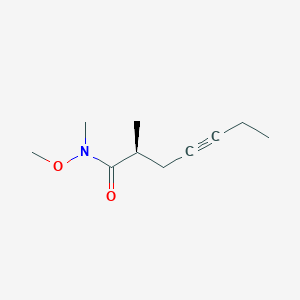

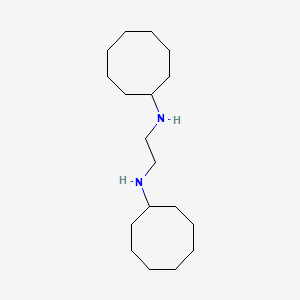

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
